6-Chloro-3-(3,4-dichlorophenyl)pyridazin-4(1H)-one
Description
6-Chloro-3-(3,4-dichlorophenyl)pyridazin-4(1H)-one is a chlorinated pyridazinone derivative characterized by a pyridazinone core substituted with chlorine at position 6 and a 3,4-dichlorophenyl group at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, widely studied for their biological activities, including antimicrobial, anticancer, and agrochemical applications . The compound’s multiple chlorine substituents enhance its lipophilicity and electronic properties, which may influence its reactivity and binding affinity in biological systems.
Properties
CAS No. |
80591-70-4 |
|---|---|
Molecular Formula |
C10H5Cl3N2O |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
6-chloro-3-(3,4-dichlorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-2-1-5(3-7(6)12)10-8(16)4-9(13)14-15-10/h1-4H,(H,14,16) |
InChI Key |
YPQLVOXNLZGPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=CC2=O)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 6-chloropyridazine.
Coupling Reaction: The 3,4-dichlorobenzene undergoes a coupling reaction with 6-chloropyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the desired product.
Industrial Production Methods
In industrial settings, the production of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, 6-Chloro-3-(3,4-dichlorophenyl)pyridazin-4(1H)-one has been evaluated for its effectiveness against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or other chronic inflammatory conditions .
Cancer Research
Recent studies have focused on the compound's role in cancer therapy. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines, suggesting a mechanism for potential anticancer activity. Further research is needed to elucidate the specific pathways involved and to assess efficacy in vivo .
Agrochemicals
Herbicidal Activity
this compound has shown promise as a herbicide. Field trials have demonstrated its effectiveness in controlling weed populations in various crops without significantly harming the plants themselves. Its mode of action involves inhibiting specific enzymes critical for plant growth .
Pesticide Formulations
The compound is being explored as a component in pesticide formulations due to its ability to target specific pests while minimizing environmental impact. Studies indicate that it can be effective against a range of agricultural pests, enhancing crop yields and sustainability practices .
Material Science
Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations. Its inclusion can improve thermal stability and mechanical properties of plastics, making them suitable for more demanding applications .
Nanomaterials Development
Research into nanomaterials has identified this compound as a potential precursor for synthesizing nanoparticles with unique properties. These nanoparticles could be utilized in various applications including electronics, catalysis, and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The compound is compared to five structurally related pyridazinone derivatives (Table 1). Key differences lie in the substituent positions and functional groups, which significantly impact physicochemical properties and applications.
Table 1: Structural Comparison of Pyridazinone Derivatives
| Compound Name | CAS Number | Substituents | Similarity Score* |
|---|---|---|---|
| 6-Chloro-4-methylpyridazin-3(2H)-one | 61404-49-7 | Cl (C6), CH₃ (C4) | 0.91 |
| 5,6-Dichloropyridazin-3(2H)-one | 17285-36-8 | Cl (C5, C6) | 0.72 |
| 6-Chloro-5-methylpyridazin-3(2H)-one | 1703-07-7 | Cl (C6), CH₃ (C5) | 0.84 |
| 6-Chloro-4-ethylpyridazin-3(2H)-one | 19064-67-6 | Cl (C6), CH₂CH₃ (C4) | 0.87 |
| 6-Chloro-2,5-dimethylpyridazin-3(2H)-one | 1114563-59-5 | Cl (C6), CH₃ (C2, C5) | 0.73 |
| Target Compound | N/A | Cl (C6), 3,4-Cl₂Ph (C3) | N/A |
*Similarity scores derived from structural fingerprint analysis (Tanimoto coefficient) .
Key Observations:
Substituent Position: The target compound’s 3,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects compared to alkyl substituents (methyl, ethyl) in analogs. This may enhance binding to hydrophobic pockets in enzymes or receptors . Dichloro substitution (e.g., 5,6-dichloropyridazinone) reduces similarity due to altered electronic distribution compared to mono-chloro derivatives.
Synthetic Accessibility: Alkyl-substituted analogs (e.g., 6-chloro-4-methylpyridazinone) are synthesized via nucleophilic substitution using alkyl halides and potassium carbonate in acetone . The target compound’s aryl substitution likely requires Suzuki-Miyaura coupling or Ullmann-type reactions, which are more complex and sensitive to reaction conditions.
Biological Activity
6-Chloro-3-(3,4-dichlorophenyl)pyridazin-4(1H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and its implications in drug development.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chloro group and a dichlorophenyl moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 284.53 g/mol. The presence of halogen atoms enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes that are critical in various metabolic pathways, particularly those involved in inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Potential : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
Case Study 1: DYRK1A Inhibition
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. The results indicated that it had potent activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) comparable to established antibiotics such as ciprofloxacin. This highlights its potential for use in treating bacterial infections .
Case Study 3: Anticancer Properties
Research exploring the anticancer properties revealed that the compound could effectively induce apoptosis in human cancer cell lines through the activation of apoptotic pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting a promising avenue for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
